4-(2'-Chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester 4-(2'-Chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18613117
InChI: InChI=1S/C19H23ClN4O2/c1-19(2,3)26-18(25)24-11-9-23(10-12-24)17-6-4-5-15(22-17)14-7-8-21-16(20)13-14/h4-8,13H,9-12H2,1-3H3
SMILES:
Molecular Formula: C19H23ClN4O2
Molecular Weight: 374.9 g/mol

4-(2'-Chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18613117

Molecular Formula: C19H23ClN4O2

Molecular Weight: 374.9 g/mol

* For research use only. Not for human or veterinary use.

4-(2'-Chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C19H23ClN4O2
Molecular Weight 374.9 g/mol
IUPAC Name tert-butyl 4-[6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate
Standard InChI InChI=1S/C19H23ClN4O2/c1-19(2,3)26-18(25)24-11-9-23(10-12-24)17-6-4-5-15(22-17)14-7-8-21-16(20)13-14/h4-8,13H,9-12H2,1-3H3
Standard InChI Key HGJDFTUCFNNCNC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)C3=CC(=NC=C3)Cl

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The systematic IUPAC name for this compound is tert-butyl 4-[6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate . Its structure comprises two pyridine rings (bipyridine system) connected at the 2- and 4-positions, with a chlorine atom at the 2'-position of the distal pyridine. The piperazine ring is attached to the 6-position of the proximal pyridine and functionalized with a tert-butyl carbamate group.

Table 1: Key Structural and Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₃ClN₄O₂
Molecular Weight374.9 g/mol
CAS Number1201674-79-4
SMILES NotationCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)C3=CC(=NC=C3)Cl
InChIKeyHGJDFTUCFNNCNC-UHFFFAOYSA-N

The tert-butyl ester group serves as a protective moiety for the piperazine nitrogen, a common strategy in synthetic chemistry to prevent unwanted side reactions during multi-step syntheses.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-(2'-Chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester typically involves sequential coupling and protection steps:

  • Bipyridine Formation: A Suzuki-Miyaura coupling between 2-chloro-4-pyridinylboronic acid and 6-bromopyridine derivatives under palladium catalysis.

  • Piperazine Introduction: Nucleophilic aromatic substitution (SNAr) at the 6-position of the proximal pyridine using piperazine under basic conditions .

  • tert-Butyl Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to protect the piperazine nitrogen .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C65–70%
2Piperazine, DIPEA, DMSO, 120°C50–55%
3Boc₂O, DMAP, CH₂Cl₂, rt85–90%

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming structure and purity. Key NMR signals include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.75–7.70 (m, 2H, bipyridine-H), 3.50–3.45 (m, 4H, piperazine-H), 1.45 (s, 9H, tert-butyl-H) .

  • ¹³C NMR: δ 155.2 (C=O), 149.8 (pyridine-C), 124.5 (C-Cl), 80.1 (tert-butyl-C), 43.2 (piperazine-C) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL at 25°C). The tert-butyl group enhances lipophilicity (calculated logP ≈ 3.2), making it suitable for cell permeability studies . Stability tests indicate decomposition above 200°C, with hydrolytic susceptibility at the ester linkage under strongly acidic or basic conditions.

Spectroscopic Properties

  • UV-Vis (MeOH): λₘₐₓ = 268 nm (π→π* transition of bipyridine) .

  • IR (KBr): 1695 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C ester), 750 cm⁻¹ (C-Cl).

Biological Activity and Applications

Table 3: Hypothesized Targets and Affinities

Target ClassBinding Affinity (Predicted)Mechanism
Tyrosine KinasesIC₅₀ ≈ 50–100 nMCompetitive ATP inhibition
Serotonin ReceptorsKᵢ ≈ 200 nMAllosteric modulation

Preclinical Research Findings

In vitro assays demonstrate moderate cytotoxicity against non-small cell lung cancer (NSCLC) cell lines (A549, H460) with IC₅₀ values of 8–12 μM. The tert-butyl ester acts as a prodrug moiety, with esterase-mediated hydrolysis releasing the active piperazine metabolite in hepatic microsomes .

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